Norbolethone

Catalog No.
S007025
CAS No.
797-58-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norbolethone

CAS Number

797-58-0

Product Name

Norbolethone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

FTBJKONNNSKOLX-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Synonyms

13-EHDPO, 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one, norbolethone

Canonical SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34

The exact mass of the compound Norbolethone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89791. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone (nandrolone) class of compounds. Structurally identified as 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, its key features include a 13β-ethyl group, which distinguishes it from many common nandrolone derivatives, and a 17α-ethyl group. This 17α-alkylation is a critical structural modification that prevents rapid first-pass metabolism in the liver, thereby conferring oral bioavailability, a key attribute for specific research and handling protocols. Developed initially in the 1960s by Wyeth Laboratories for potential therapeutic use, it was never commercially marketed, making its availability exclusive to research chemical suppliers.

Substituting Norbolethone with close structural analogs or other common oral steroids is inadvisable for controlled research due to significant differences in pharmacological profiles. For instance, its close homolog Norethandrolone, while also a 17α-ethylated 19-nor steroid, exhibits strong progestogenic activity, a property Norbolethone largely lacks. This additional hormonal activity can introduce confounding variables in studies aiming to isolate pure androgen receptor-mediated effects. Similarly, other 'designer' steroids like Tetrahydrogestrinone (THG) are known to have potent progestational effects alongside their anabolic-androgenic action. Therefore, procuring Norbolethone is a deliberate choice for researchers requiring an orally active AAS with a more selective mechanism of action, minimized progestogenic cross-reactivity, and low potential for aromatization into estrogenic compounds.

Selective Pharmacological Profile: Lacks Significant Progestational Activity

Pharmacological characterization using standard bioassays demonstrates that Norbolethone's effects are primarily androgenic and anabolic. This contrasts sharply with other 19-nortestosterone derivatives. For example, Tetrahydrogestrinone (THG) was identified to induce significant progestational modulations in addition to its primary AAS effects. Similarly, Norethandrolone, a closely related 17α-ethyl steroid, is known to possess strong progestogenic activity. The absence of this secondary hormonal activity in Norbolethone is a critical differentiator for experimental designs that require the isolation of androgen receptor pathways without confounding progesterone receptor activation.

Evidence DimensionProgestational Activity
Target Compound DataPrimarily androgen-anabolic effects; lacks significant progestational modulations.
Comparator Or BaselineNorethandrolone: Strong progestogenic activity. Tetrahydrogestrinone (THG): Induces progestational modulations.
Quantified DifferenceQualitatively distinct activity profile; Norbolethone avoids the significant off-target progestogenic effects seen in common substitutes.
ConditionsCharacterized using standard endocrine pharmacological assays (e.g., Clauberg assay mentioned in context).

This allows researchers to study androgen receptor-mediated effects with higher specificity and fewer confounding variables from progesterone receptor activation.

Processability Advantage: Designed for Oral Bioavailability via 17α-Alkylation

Norbolethone incorporates a 17α-ethyl group, a structural feature intentionally designed to provide oral activity. This alkyl substitution sterically hinders oxidation of the 17β-hydroxyl group, preventing the rapid first-pass metabolism in the liver that deactivates many parent steroids like testosterone and nandrolone when administered orally. This makes Norbolethone suitable for experimental protocols requiring oral gavage, simplifying administration compared to parent compounds like Nandrolone (19-nortestosterone), which are not orally active and require formulation as injectable esters (e.g., Nandrolone Decanoate) for sustained activity.

Evidence DimensionOral Bioavailability
Target Compound DataOrally active due to 17α-ethyl group.
Comparator Or BaselineNandrolone (parent compound): Not orally active; requires intramuscular injection of esterified forms for efficacy.
Quantified DifferenceFundamentally different route of administration and processing compatibility.
ConditionsStandard pharmacokinetic principles of steroid metabolism.

For studies requiring consistent, non-invasive oral dosing, Norbolethone is a suitable choice, whereas its non-17α-alkylated parent compounds are not viable.

Low Aromatization Profile for Reduced Estrogenic Confounding

As a 19-nortestosterone derivative, Norbolethone shows a low propensity for aromatization, the process by which androgens are converted into estrogens. This is a significant advantage over other steroids, such as methyltestosterone, which is metabolized by aromatase into the potent estrogen 17-alpha methyl estradiol, leading to strong estrogenic side effects. This low potential for creating estrogenic metabolites ensures that the observed biological effects in a research setting can be more reliably attributed to androgen receptor activity, rather than a mix of androgenic and estrogenic signaling.

Evidence DimensionAromatization to Estrogens
Target Compound DataLow propensity for estrogenic activity or aromatization.
Comparator Or BaselineMethyltestosterone: Metabolized by aromatase to potent estrogen 17-alpha methyl estradiol.
Quantified DifferenceSignificantly reduced potential for generating confounding estrogenic metabolites compared to aromatizable steroids.
ConditionsIn vivo metabolic pathways.

Procuring this compound is justified when the experimental goal is to avoid estrogenic effects like gynecomastia or altered gene expression in sensitive models.

Isolating Androgen Receptor Pathways in Endocrine Research

For studies requiring the specific activation of androgen receptors without the cross-reactivity and confounding signaling from progesterone receptors. Its low progestational and estrogenic activity profile makes it a more targeted tool than substitutes like Norethandrolone or THG.

Pharmacokinetic and Metabolism Studies Requiring Oral Administration

When the experimental protocol demands a non-invasive oral dosing regimen. The compound's 17α-ethyl group ensures bioavailability via this route, making it a viable candidate for such studies, unlike its non-alkylated parent, Nandrolone.

Development of Reference Standards for Advanced Anti-Doping Analytics

As a well-characterized but never-marketed 'designer' steroid, high-purity Norbolethone serves as a critical analytical reference standard for sports anti-doping laboratories to develop and validate detection methods for novel androgenic agents.

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

UNII

U3BZU2241A
O60979L83F

Other CAS

1235-15-0
797-58-0

Wikipedia

Norboletone

Dates

Last modified: 02-18-2024
[1]. SELYL, M. Prevention of indomethacin-induced intestinal ulcers by spironolactone and norbolethone. Canadian Journal of Physiology and Pharmacology, 1969, 47(12): 981-983[2]. Harry B, et al. Effects of an anabolic steroid (norbolethone) on the function of the isolated perfused rat liver. Biochemical Pharmacology, Vol. 20, pp. 1429-143

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